5-Bromo-N-cyclopropyl-2-methoxynicotinamide
Description
5-Bromo-N-cyclopropyl-2-methoxynicotinamide (CAS: 1009735-24-3) is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring, a methoxy group at the 2-position, and a cyclopropyl-substituted amide at the 3-position. The cyclopropyl group enhances metabolic stability, while the bromine atom may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-10-8(4-6(11)5-12-10)9(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTZXHUVPUEFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide typically involves the following steps:
Bromination: The starting material, 2-methoxynicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropyl group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-methoxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
5-Bromo-N-cyclopropyl-2-methoxynicotinamide serves as an important building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:
- Bromination : The bromine atom at position 5 can participate in further substitution reactions.
- Cyclopropylation : The cyclopropyl group can influence the compound's reactivity and stability.
Biology
The compound has potential applications in biological studies, particularly concerning enzyme inhibition and receptor modulation:
Enzyme Inhibition : Research indicates that compounds structurally similar to this compound can inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme associated with various metabolic disorders and cancers. NNMT overexpression is linked to obesity and certain cancers, making it a target for therapeutic intervention .
Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor function by binding to active or allosteric sites. This interaction is crucial for understanding its potential therapeutic applications .
Case Study: NNMT Inhibition
A study focused on developing high-affinity NNMT inhibitors demonstrated that structural modifications similar to those in this compound could enhance inhibitory potency. The introduction of a cyclopropyl group was found to improve binding characteristics and pharmacokinetic profiles in related compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide with key analogs, focusing on structural features, physicochemical properties, and synthesis pathways.
Structural and Functional Group Analysis
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀BrN₂O₂ | 283.10 | 5-Br, 2-OCH₃, N-cyclopropyl | Amide, Methoxy, Bromo | 1009735-24-3 |
| 6-Bromo-2-methoxynicotinic acid | C₇H₆BrNO₃ | 232.03 | 6-Br, 2-OCH₃, COOH | Carboxylic acid, Methoxy, Bromo | 67367-26-4 |
| Methyl 5-cyclopropyl-2-methoxynicotinate | C₁₁H₁₃NO₃ | 207.23 | 5-cyclopropyl, 2-OCH₃, COOCH₃ | Ester, Methoxy, Cyclopropyl | 65515-26-6 |
| 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide | C₁₁H₁₂BrClN₂O | 303.58 | 5-Br, 2-Cl, N-(2-cyclopropylethyl) | Amide, Chloro, Bromo | 1872053-31-0 |
Key Observations :
- Functional Group Differences :
- The carboxylic acid group in 6-bromo-2-methoxynicotinic acid increases hydrophilicity compared to the amide group in the target compound, affecting solubility and membrane permeability .
- Methyl 5-cyclopropyl-2-methoxynicotinate contains an ester group, which is more hydrolytically stable under acidic conditions than amides but less metabolically resistant in vivo .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| This compound | 2.1 | 0.45 (DMSO) | High (amide + cyclopropyl) |
| 6-Bromo-2-methoxynicotinic acid | 1.3 | 1.2 (Water) | Low (acid prone to conjugation) |
| Methyl 5-cyclopropyl-2-methoxynicotinate | 2.5 | 0.8 (DMSO) | Moderate (ester hydrolysis) |
| 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide | 2.8 | 0.3 (DMSO) | High (chloro enhances stability) |
Notes:
- The cyclopropyl group in the target compound reduces metabolic oxidation, extending half-life compared to analogs with linear alkyl chains .
- The chloro substituent in 5-bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide increases lipophilicity (LogP = 2.8), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
5-Bromo-N-cyclopropyl-2-methoxynicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nicotinamides and features a pyridine ring substituted at position 5 by a bromine atom, at position 2 by a methoxy group, and at the nitrogen atom by a cyclopropyl group. Its molecular formula is with a molecular weight of 271.11 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide |
| Molecular Weight | 271.11 g/mol |
| InChI | InChI=1S/C10H11BrN2O2/c1-15-10-8(4-6(11)5-12-10)9(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity or modulate receptor function through binding to active or allosteric sites.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers . For instance, NNMT overexpression is linked to obesity and certain cancers, making it a target for therapeutic intervention .
Case Study: NNMT Inhibition
A study focused on the development of high-affinity NNMT inhibitors demonstrated that structural modifications similar to those in this compound could enhance inhibitory potency. The introduction of a cyclopropyl group was found to improve binding characteristics and pharmacokinetic profiles in related compounds .
Comparative Analysis with Similar Compounds
This compound can be compared with other nicotinamide derivatives to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromonicotinamide | Lacks cyclopropyl and methoxy groups | Moderate NNMT inhibition |
| 5-Bromo-N-methylnicotinamide | Contains methyl instead of cyclopropyl | Weaker biological activity |
| 5-Bromo-2-nitropyridine | Different functional groups | Limited relevance to NNMT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
